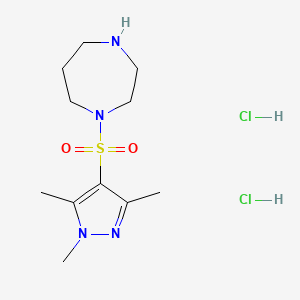

1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride

Description

This compound features a 1,4-diazepane backbone sulfonated at the 1-position by a 1,3,5-trimethylpyrazole moiety, with dihydrochloride salt formation enhancing its solubility and stability. While specific pharmacological data are unavailable in the provided evidence, its structural design aligns with intermediates in drug discovery, particularly for targeting central nervous system (CNS) receptors or enzymes due to the diazepane scaffold’s flexibility and the sulfonyl group’s electron-withdrawing properties .

Properties

IUPAC Name |

1-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2S.2ClH/c1-9-11(10(2)14(3)13-9)18(16,17)15-7-4-5-12-6-8-15;;/h12H,4-8H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECRBEWAFLUICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation to introduce the trimethyl groups.

Sulfonylation: The trimethylpyrazole is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

Diazepane Ring Formation: The sulfonylated pyrazole is then coupled with a diazepane precursor under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the diazepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

Industry: The compound may find use in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The diazepane ring may interact with receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

- Key Differences : Lacks the 1-methyl group on the pyrazole ring compared to the target compound.

- Implications :

- Reduced steric hindrance may increase susceptibility to oxidative metabolism.

- The absence of dihydrochloride salt likely lowers aqueous solubility, affecting bioavailability.

- Applications : Primarily a research chemical; its uncharged form may facilitate membrane permeability in vitro studies .

Piperazine and Triazolone Derivatives ()

- Examples :

- Compound d : Triazolone core with dioxolane and piperazine linkages.

- Compound e : Sec-butyl-substituted triazolone variant.

- Comparison :

- Scaffold Diversity : These compounds replace diazepane with piperazine or triazolone rings, altering conformational flexibility.

- Electronic Effects : The dioxolane group introduces an ether linkage, contrasting with the sulfonyl group’s electron-withdrawing nature in the target compound.

- Applications : Likely antifungal or antimicrobial agents, as triazolones are common in such therapeutics .

Comparative Data Table

Research Implications and Limitations

- Structural Insights : The target compound’s trimethylpyrazole group may confer metabolic stability over dimethyl analogs, while the dihydrochloride salt enhances solubility for in vivo applications.

- Gaps in Evidence: No direct pharmacological or crystallographic data (e.g., SHELX-refined structures) are provided for the target compound, necessitating further experimental validation .

- Future Directions : Comparative studies on binding affinity, solubility, and metabolic stability across these analogs would clarify structure-activity relationships.

Biological Activity

1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride is a compound of interest due to its potential biological activities. This article summarizes the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula : C11H20N4O2S

- Molecular Weight : 272.37 g/mol

- CAS Number : 1018996-06-9

Biological Activity Overview

The biological activity of this compound has been linked to various pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antibacterial and antifungal properties. The sulfonyl group enhances the interaction with microbial targets, leading to increased efficacy against various pathogens .

- Anti-inflammatory Effects : Compounds containing pyrazole rings have demonstrated anti-inflammatory activity in animal models. This activity is often attributed to the inhibition of pro-inflammatory cytokines and mediators .

- Analgesic Properties : Research indicates that pyrazole derivatives may act as analgesics by modulating pain pathways. For instance, some derivatives have been shown to antagonize TRPV1 receptors, which are involved in pain sensation .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

- Receptor Modulation : Interaction with various receptors such as TRPV1 for pain modulation and other targets involved in inflammatory responses.

- Enzyme Inhibition : Potential inhibition of enzymes related to inflammation and microbial metabolism.

Case Studies and Experimental Data

- Antimicrobial Efficacy :

- Anti-inflammatory Activity :

- Pain Relief Studies :

Data Table: Biological Activities of Related Pyrazole Compounds

| Compound Name | Activity Type | Model Used | Result |

|---|---|---|---|

| 1-(4-Fluorophenoxy)-1H-pyrazole | Antimicrobial | In vitro bacterial cultures | Effective against E. coli |

| 3-Methyl-5-phenylpyrazole | Anti-inflammatory | Carrageenan-induced edema | Significant reduction in swelling |

| TRPV1 Antagonist Derivative | Analgesic | Formalin model | Reduced pain response |

Q & A

Q. What are the standard synthetic routes for preparing 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride?

The compound is synthesized via nucleophilic substitution reactions. A typical approach involves reacting 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with 1,4-diazepane in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., triethylamine or potassium carbonate). The dihydrochloride salt is formed by treating the free base with HCl gas or concentrated HCl in an anhydrous solvent. Purification is achieved via column chromatography (silica or alumina) with gradient elution (e.g., chloroform/methanol mixtures) .

Q. How is the compound characterized structurally and chemically?

Key characterization methods include:

- 1H/13C NMR : To confirm the integration of protons and carbons, particularly the sulfonyl and diazepane moieties.

- Mass Spectrometry (MS) : LC/MS or HRMS to verify molecular weight and fragmentation patterns.

- Elemental Analysis : To validate purity and stoichiometry of the dihydrochloride salt.

- IR Spectroscopy : To identify sulfonyl (S=O) stretching bands (~1350–1150 cm⁻¹) .

Q. What are the solubility and storage recommendations for this compound?

The compound is typically soluble in DMSO and water (with gentle warming). For long-term stability, store lyophilized powder at -20°C in airtight containers under inert gas. Avoid freeze-thaw cycles to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst Screening : Replace isopropylamine (common in diazepane syntheses) with alternatives like DBU for enhanced nucleophilicity.

- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions during sulfonation.

- Purification Refinement : Use reverse-phase HPLC for high-purity isolation, especially if column chromatography fails to resolve polar byproducts .

Q. What strategies are employed to resolve contradictions between synthetic yields and bioactivity data?

- Analytical Cross-Validation : Combine NMR, MS, and X-ray crystallography to confirm structural integrity.

- Dose-Response Studies : Test multiple batches in bioassays to rule out batch-specific impurities.

- Computational Modeling : Compare DFT-calculated spectra with experimental data to identify discrepancies .

Q. How is the compound’s bioactivity assessed in receptor-binding studies?

- Radioligand Competition Assays : Use [³H]cytisine or similar ligands to measure binding affinity (Ki) for nicotinic acetylcholine receptors (nAChRs).

- Functional Assays : Employ calcium flux or electrophysiology to evaluate agonist/antagonist efficacy.

- SAR Analysis : Modify substituents on the pyrazole or diazepane rings to correlate structural changes with activity trends .

Q. What crystallographic methods are used to determine its 3D structure?

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., methanol/water mixtures).

- Refinement Software : SHELXL for small-molecule refinement. Key parameters include R-factor (<5%), thermal displacement validation, and hydrogen bonding analysis.

- Twinned Data Handling : Use SHELXD/SHELXE pipelines for high-throughput phasing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.